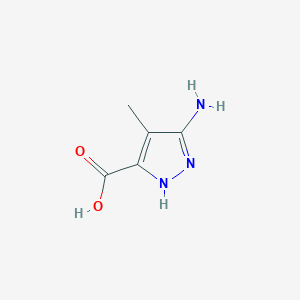
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the reaction of pyrazine with ammonia under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and amino derivatives, which can be further utilized in the synthesis of more complex compounds.
Wissenschaftliche Forschungsanwendungen
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-5-methyl-1H-pyrazole
- 5-amino-4-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
3-amino-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,9,10)(H3,6,7,8) |
InChI-Schlüssel |
HCBCYQUYNVACKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)

![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)



![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)


![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
